
3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole" is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse pharmacological properties. The methoxy groups attached to the phenyl and pyrimidinyl moieties suggest potential modifications that could enhance the compound's biological activity and solubility.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves multistep reactions, starting with the formation of a hydrazone, followed by cyclization to the oxadiazole core, and subsequent modifications to introduce various substituents . For instance, the synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide involved a three-step process starting from 2-methoxybenzohydrazide . Similar synthetic strategies could be applied to the target compound, with appropriate precursors and reaction conditions tailored to introduce the 2-methoxypyrimidin-5-yl group.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been characterized using various spectroscopic methods, including NMR, mass spectrometry, and IR spectroscopy . Crystal structure studies and computational methods such as DFT calculations can provide insights into the reactive sites and the overall stability of the molecule . These techniques would be essential for confirming the structure of "3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole" and understanding its electronic properties.
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including ring transformations mediated by Lewis acids and oxidizing agents . The presence of methoxy groups could influence the reactivity of the compound, potentially leading to selective reactions at the oxadiazole ring or the methoxy-substituted moieties. The reactivity pattern can be explored through experimental studies and theoretical calculations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the oxadiazole ring . The methoxy groups in the target compound are likely to affect its hydrophobicity and may enhance its interaction with biological targets. The antimicrobial and antioxidant activities of similar compounds have been evaluated, indicating the potential for diverse biological applications .
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
Research has explored oxadiazole-containing compounds like 3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole for their potential application in OLEDs. These compounds are investigated for their role as hole-blocking materials to enhance device performance. The study demonstrates the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems and their application in fabricating more efficient light-emitting diodes (Wang et al., 2001).
Antimicrobial and Antifungal Properties
Oxadiazoles exhibit significant antimicrobial and antifungal activities, making them valuable in pharmaceuticals and agrochemical products. A study reported the synthesis of novel coumarins featuring 1,2,4-oxadiazole and their high yields via one-pot condensation. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Krishna et al., 2015).
Corrosion Inhibition
The compound has also been studied for its role in corrosion inhibition, particularly for mild steel in sulfuric acid media. The research demonstrates that oxadiazole derivatives are excellent corrosion inhibitors, offering a high efficiency rate. This application is crucial for extending the life and maintaining the integrity of metal structures in corrosive environments (Bouklah et al., 2006).
Anticancer Activity
Several studies have synthesized oxadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. These compounds exhibit moderate to good activity, highlighting the potential of oxadiazole derivatives in developing new anticancer therapies. The research emphasizes the importance of the structural characterization and biological evaluation of these compounds (Yakantham et al., 2019).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of oxadiazole derivatives with biological targets. This research aids in the design of compounds with potential antibacterial, antitubercular, antioxidant, analgesic, and anti-inflammatory actions. Computational evaluations provide insights into the inhibitory mechanisms and efficacy of these compounds, facilitating the development of targeted therapies (Faheem, 2018).
特性
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-19-11-5-3-9(4-6-11)12-17-13(21-18-12)10-7-15-14(20-2)16-8-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQAPPHYVSKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-methylphenyl)amino]propanoate](/img/structure/B2501057.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)
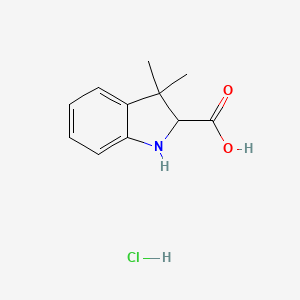
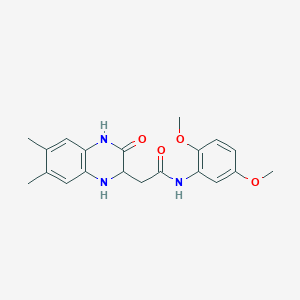
![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)
![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)
![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)
![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)
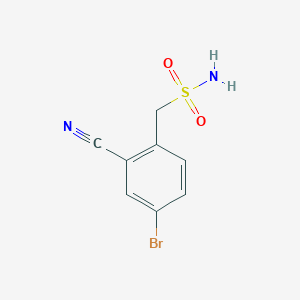
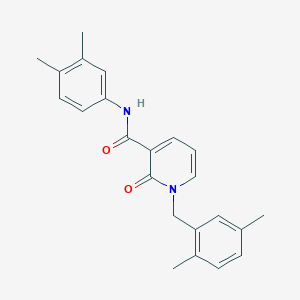
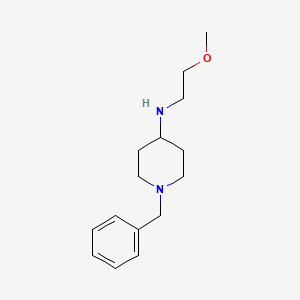

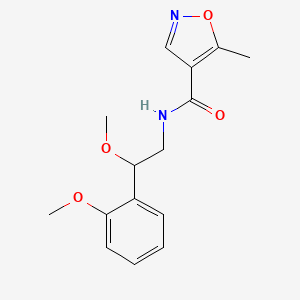
![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)